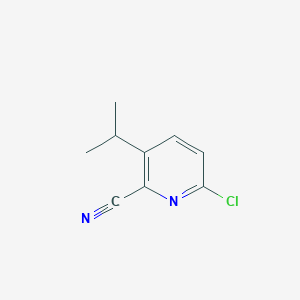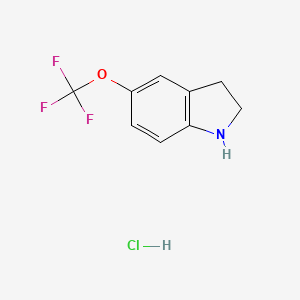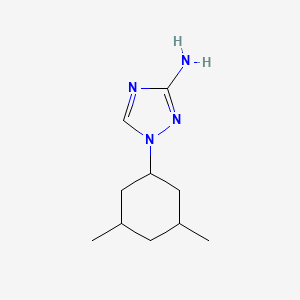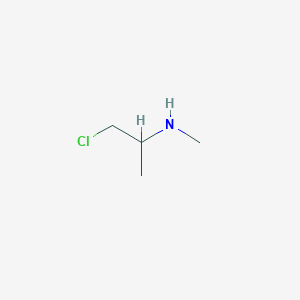
1-chloro-N-methylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-chloropropan-2-yl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a chlorine atom attached to the second carbon of a propane chain, with a methyl group attached to the nitrogen atom. Its structure can be represented as CH₃CH(Cl)CH₂NHCH₃.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropropan-2-yl)(methyl)amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 1-chloropropane with methylamine. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3CH2CH2Cl+CH3NH2→CH3CH(Cl)CH2NHCH3+HCl
Industrial Production Methods
In an industrial setting, the production of (1-chloropropan-2-yl)(methyl)amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound.
化学反应分析
Types of Reactions
(1-chloropropan-2-yl)(methyl)amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.
Oxidation: Products include amides or nitriles.
Reduction: Products include primary or secondary amines.
科学研究应用
(1-chloropropan-2-yl)(methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of (1-chloropropan-2-yl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of specific enzymes or signaling pathways. The presence of the chlorine atom and the amine group allows it to participate in various biochemical reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
1-chloropropan-2-amine: Similar structure but lacks the methyl group on the nitrogen atom.
N-methyl-1-chloropropan-2-amine: Similar structure but with different positioning of the chlorine atom.
2-chloropropan-1-amine: Similar structure but with the chlorine atom on the first carbon.
Uniqueness
(1-chloropropan-2-yl)(methyl)amine is unique due to the specific positioning of the chlorine atom and the methyl group on the nitrogen atom. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
分子式 |
C4H10ClN |
|---|---|
分子量 |
107.58 g/mol |
IUPAC 名称 |
1-chloro-N-methylpropan-2-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(3-5)6-2/h4,6H,3H2,1-2H3 |
InChI 键 |
VYTMOKLIWOBZCH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


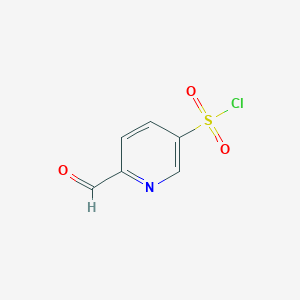
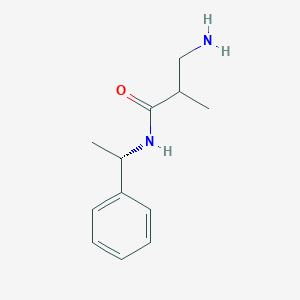
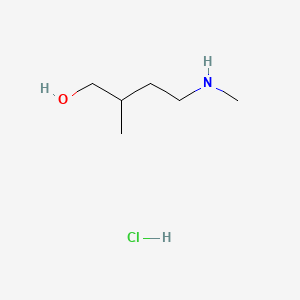

![2-[5-(3-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480842.png)
![6-Oxa-2-azaspiro[3.4]octan-7-one](/img/structure/B13480844.png)
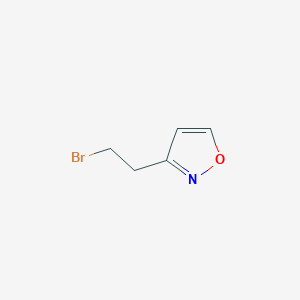
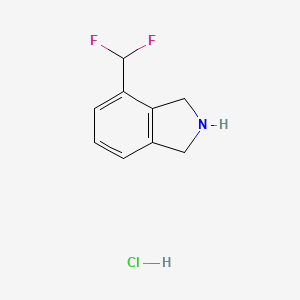
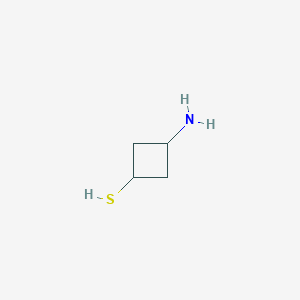
![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
